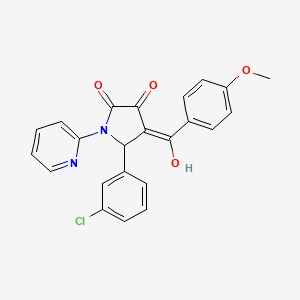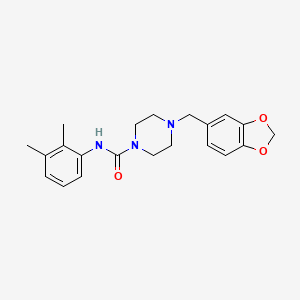![molecular formula C23H16ClFO4 B5314744 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate](/img/structure/B5314744.png)
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate, also known as CFM-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CFM-2 belongs to the family of benzophenone derivatives and is known for its unique chemical structure and properties.
Mecanismo De Acción
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate works by inhibiting the polymerization of microtubules, which are essential for cell division and growth. Inhibition of microtubule polymerization leads to the disruption of the normal cell cycle and ultimately leads to cell death. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer.
Biochemical and Physiological Effects:
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which is important for preventing metastasis. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has several advantages as a research tool. It is highly potent and effective against a wide range of cancer cell lines. It is also relatively easy to synthesize and purify, making it accessible to a wide range of researchers. However, 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate also has some limitations. It is highly toxic and must be handled with care. It also has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. One area of interest is in the development of novel drug delivery systems for 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. This could involve the use of nanoparticles or other targeted delivery systems to improve the efficacy and safety of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. Another area of interest is in the development of new derivatives of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate that may have improved properties or efficacy. Finally, further studies are needed to fully understand the mechanism of action of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate and its potential applications in other areas of research.
Métodos De Síntesis
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate can be synthesized through a multistep process that involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This intermediate is then reacted with 4-fluorophenol and 2-chloroacryloyl chloride to form the final product, 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate. The synthesis of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate requires careful control of reaction conditions and purification steps to obtain a high yield and purity.
Aplicaciones Científicas De Investigación
2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate is in the field of cancer research. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It works by targeting the microtubule network of cancer cells and disrupting their normal function, leading to cell death. 2-[3-(2-chlorophenyl)acryloyl]-4-fluorophenyl 2-methoxybenzoate has also been studied for its potential use as a diagnostic tool for cancer detection.
Propiedades
IUPAC Name |
[2-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-fluorophenyl] 2-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFO4/c1-28-21-9-5-3-7-17(21)23(27)29-22-13-11-16(25)14-18(22)20(26)12-10-15-6-2-4-8-19(15)24/h2-14H,1H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWGJPFLYYSZQT-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)


![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![3-methyl-7-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5314687.png)
![3-{[2-(2-furoylamino)-3-(4-methoxyphenyl)acryloyl]amino}propyl acetate](/img/structure/B5314705.png)
![1-{[(2R,5S)-5-(isoquinolin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B5314710.png)



![5-{2-[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-methylpyrimidin-4(3H)-one](/img/structure/B5314754.png)
![6-{[(3,4-dimethoxybenzyl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5314758.png)
![6-iodo-2-[2-(4-methoxyphenyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5314772.png)
![1-(1-{[6-(4-fluorophenyl)pyridin-3-yl]carbonyl}piperidin-3-yl)-3-methylbutan-1-one](/img/structure/B5314776.png)